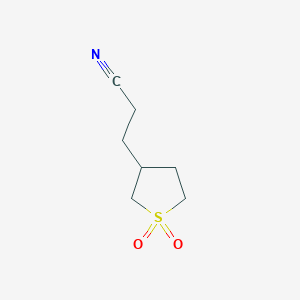
3-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)propanenitrile, also known as 3-propionenitrile-1,1-dioxothiolane, is a small molecule that has been used in a variety of scientific research applications. It is a compound that has been found to have a number of interesting biochemical and physiological effects, making it a valuable tool for further research.
Wissenschaftliche Forschungsanwendungen
Weak Interactions in Polymorph Development
The study of weak interactions in the development of 1,3-bis(4,6-dimethyl-1H-nicotinonitrile-1-yl)1,3-dioxy propane polymorphs has highlighted the crucial role these interactions play in the solid state. By utilizing techniques such as X-ray diffraction, FT-IR, and NMR spectroscopies, researchers have characterized the influence of intra and intermolecular weak interactions. These findings provide insights into the molecular arrangement and stability of polymorphs, emphasizing the importance of weak interactions in crystal engineering and material science (Tewari et al., 2011).
Dielectric Properties of Polysiloxanes
Research on the dielectric properties of polysiloxanes has revealed the ability to fine-tune these properties through chemical modification. The incorporation of thiol-ene post-polymerization reactions allows for the systematic adjustment of the glass transition temperatures and dielectric properties, which are crucial for applications in dielectric elastomer actuators and flexible electronics. This demonstrates the potential of chemical modification in the development of materials with tailored electrical properties (Dünki et al., 2015).
Electropolymerization of Functionalized Monomers
The synthesis and electropolymerization of alkylthiol functionalized monomers, such as those based on 3,4-ethylenedioxythiophene methanol, offer insights into the formation of self-assembled monolayers and conducting polymer films. These materials exhibit low oxidation potentials and defined electrochemical behavior, highlighting their potential in electronic and electrochemical applications (Su et al., 2010).
Hydrolysis of Dithioacetals
The efficient hydrolysis of dithioacetals by specific reagent systems to the parent carbonyl compounds has been explored, showing good yields and stability under certain conditions. This research contributes to the understanding of the chemical reactivity and potential applications of dithioacetals in organic synthesis (Kiselyov et al., 1993).
Biodegradation of Environmental Contaminants
Studies on the biodegradation of 1,4-dioxane by specific bacterial strains have shed light on the molecular mechanisms underlying this process. Identifying gene clusters responsible for the degradation offers promising strategies for the bioremediation of groundwater contaminants, showcasing the potential of microbial metabolism in environmental cleanup efforts (He et al., 2017).
Eigenschaften
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c8-4-1-2-7-3-5-11(9,10)6-7/h7H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAWPJCNEWQHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]prop-2-enamide](/img/structure/B2758659.png)
![(E)-3-phenyl-N-[4-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]prop-2-enamide](/img/structure/B2758660.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2758664.png)


![3-(4-chlorobenzenesulfonamido)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2758670.png)






![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2758682.png)